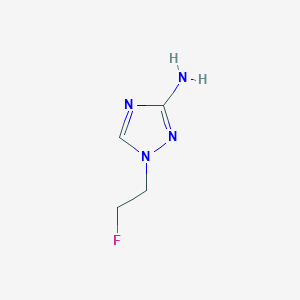

1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC16517275

Molecular Formula: C4H7FN4

Molecular Weight: 130.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7FN4 |

|---|---|

| Molecular Weight | 130.12 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C4H7FN4/c5-1-2-9-3-7-4(6)8-9/h3H,1-2H2,(H2,6,8) |

| Standard InChI Key | OLNDCNLDCAXHEM-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=NN1CCF)N |

Introduction

Structural and Physicochemical Properties

The molecular formula of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is C₄H₇FN₄, with a molecular weight of 130.12 g/mol. The compound’s structure combines the electron-rich 1,2,4-triazole core with a polar fluoroethyl group, influencing its solubility, stability, and reactivity. Key physicochemical parameters inferred from analogous triazoles include:

| Property | Value/Description | Source Analogy |

|---|---|---|

| Density | ~1.3–1.5 g/cm³ | |

| Boiling Point | ~300–370°C | |

| LogP (Partition Coefficient) | ~0.5–1.2 (moderate lipophilicity) | |

| Aqueous Solubility | Moderate (10–50 mg/L) |

The fluorine atom’s electronegativity enhances intermolecular interactions, potentially improving binding affinity in biological systems .

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is documented, two plausible routes can be extrapolated from related methodologies:

Route 1: Nucleophilic Substitution

-

Formation of 1H-1,2,4-triazol-3-amine: Reacting cyanamide with hydrazine derivatives under acidic conditions yields the triazole core .

-

Fluoroethylation: Introducing the 2-fluoroethyl group via alkylation using 2-fluoroethyl bromide or tosylate in the presence of a base (e.g., K₂CO₃) .

Route 2: Cyclocondensation

-

A one-pot reaction involving fluoroethylamine, cyanamide, and a carbonyl source (e.g., formic acid) under microwave irradiation, as demonstrated for analogous triazol-amines .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the N1 position requires careful control of reaction conditions .

-

Fluorine Stability: The C–F bond’s susceptibility to hydrolysis necessitates anhydrous environments .

Crystallographic and Spectroscopic Characterization

X-ray Diffraction

Analogous triazole derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.2–7.3 Å, b = 12.2–12.3 Å, and c = 18.1–18.2 Å . Hydrogen bonding between the amino group and adjacent nitrogen atoms stabilizes the lattice.

NMR Spectroscopy

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the fluoroethyl chain to optimize pharmacokinetics.

-

Covalent Drug Development: Leveraging the triazole’s ability to form reversible covalent bonds with biological targets .

-

Green Synthesis: Exploring catalytic methods to reduce waste in fluorination steps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume